N-methyl-N-phenyl-4-propoxybenzamide
Description
N-Methyl-N-phenyl-4-propoxybenzamide is a benzamide derivative characterized by a benzoyl core substituted with a propoxy group at the para position and methyl-phenyl groups attached to the amide nitrogen. Benzamides are widely studied for their pharmacological relevance, including roles as enzyme inhibitors or intermediates in drug synthesis . The propoxy group, a longer alkyl chain compared to methoxy or ethoxy substituents, likely enhances lipophilicity, influencing solubility and bioavailability.
Properties
IUPAC Name |
N-methyl-N-phenyl-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-13-20-16-11-9-14(10-12-16)17(19)18(2)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOMVBODQNYYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-4-propoxybenzamide typically involves the following steps:
Formation of 4-propoxybenzoic acid: This can be achieved by the esterification of 4-hydroxybenzoic acid with propanol in the presence of an acid catalyst.
Conversion to 4-propoxybenzoyl chloride: The 4-propoxybenzoic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-propoxybenzoic acid or other oxidized derivatives.
Reduction: Formation of N-methyl-N-phenyl-4-propoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-methyl-N-phenyl-4-propoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-4-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The propoxy group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., nitro in 4MNB), altering reactivity in synthesis and interactions with biological targets .
Spectroscopic and Functional Properties
- Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence (peak at pH 7.4), attributed to its aromatic and amide moieties. Propoxy substitution may shift emission maxima due to altered electron density .
- Metal Chelation : The amide group in benzamides facilitates metal binding (e.g., Pb²⁺). Propoxy’s electron-donating effect might weaken chelation compared to electron-withdrawing substituents .
Pharmacological Potential
- Drug Intermediates : Piperidinyl- and acetylphenyl-substituted benzamides () are used in CNS drug synthesis. The target compound’s lipophilicity may position it as a candidate for blood-brain barrier penetration .
- Enzyme Inhibition : Methoxy- and nitro-substituted benzamides show activity against kinases and proteases. Propoxy’s bulkiness could modulate binding affinity in similar targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
